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Introduction
Carboxymethyl oxyimino acetophenone, scientifically known as 2-((1-

phenylethylidene)aminooxy)acetic acid, is an organic compound with the chemical formula

C₁₀H₁₁NO₃. It belongs to the class of O-substituted oximes derived from acetophenone. This

guide provides a comprehensive overview of its physical and chemical properties, a detailed

experimental protocol for its synthesis, and an exploration of its potential biological activities

based on related compounds.

Chemical and Physical Properties
Carboxymethyl oxyimino acetophenone is structurally characterized by an acetophenone

core where the carbonyl oxygen is replaced by an oxyimino group, which is further substituted

with a carboxymethyl group. This structural feature imparts specific chemical and physical

properties to the molecule.
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Table 1: Physical and Chemical Properties of
Carboxymethyl Oxyimino Acetophenone

Property Value Source/Method

IUPAC Name

2-((1-

phenylethylidene)aminooxy)ac

etic acid

IUPAC Nomenclature

Synonyms

Carboxymethyl oxyimino

acetophenone, Acetophenone

O-(carboxymethyl)oxime

CAS Number 1205-09-0

Molecular Formula C₁₀H₁₁NO₃

Molecular Weight 193.20 g/mol Calculated

Boiling Point 335.3 °C at 760 mmHg [1]

Density 1.13 g/cm³ [1]

pKa 3.10 ± 0.10 Predicted

Melting Point Data not available

Solubility Data not available

Spectral Data
While specific experimental spectral data for Carboxymethyl oxyimino acetophenone is not

readily available in the searched literature, the following tables provide the spectral data for the

key precursor, acetophenone oxime, for comparative purposes.

Table 2: Spectral Data of Acetophenone Oxime
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Technique Key Peaks/Shifts

¹H NMR (CDCl₃)
δ 2.34 (s, 3H), 7.41-7.43 (m, 3H), 7.65-7.66 (m,

2H), 9.79 (brs, 1H)[2]

¹³C NMR (CDCl₃) δ 12.5, 126.2, 128.7, 129.4, 136.6, 156.1[2]

FTIR (ATR) 3236, 1497, 1370, 1302, 1005, 925 cm⁻¹[2]

Mass Spectrum (ESI)
m/z calcd for C₈H₁₀NO [M+H]⁺ 136.0762, found

136.0765[2]

Experimental Protocols
The synthesis of Carboxymethyl oxyimino acetophenone can be achieved through a two-

step process: the formation of acetophenone oxime from acetophenone, followed by the O-

alkylation of the oxime with a haloacetic acid derivative, a reaction known as the Williamson

ether synthesis.

Step 1: Synthesis of Acetophenone Oxime
This protocol is adapted from established procedures for the synthesis of oximes.

Materials:

Acetophenone

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate

Ethanol

Water

Procedure:

Dissolve acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.
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In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium

acetate (2.3 equivalents) in a minimal amount of warm water.

Add the aqueous solution to the ethanolic solution of acetophenone.

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and then place it in an ice

bath to induce crystallization.

Collect the solid product by vacuum filtration, wash with cold water, and then a small amount

of cold ethanol.

Dry the product to obtain acetophenone oxime.

Purification: The crude acetophenone oxime can be purified by recrystallization from a suitable

solvent such as aqueous ethanol or a mixture of ethyl acetate and hexane.

Step 2: Synthesis of Carboxymethyl Oxyimino
Acetophenone (Williamson Ether Synthesis)
This proposed protocol is based on the principles of the Williamson ether synthesis for the O-

alkylation of oximes.

Materials:

Acetophenone oxime (from Step 1)

Chloroacetic acid or Ethyl chloroacetate

A suitable base (e.g., Sodium hydroxide, Potassium carbonate)

A suitable solvent (e.g., Ethanol, Acetone, Dimethylformamide)

Procedure:

Dissolve acetophenone oxime (1.0 equivalent) in the chosen solvent in a round-bottom flask.
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Add the base (1.1-2.0 equivalents) to the solution and stir for a period to form the oximate

anion.

Add chloroacetic acid or its ester (1.0-1.2 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction

progress by TLC.

After the reaction is complete, cool the mixture to room temperature.

If an ester was used, hydrolyze the ester to the carboxylic acid by adding an aqueous base

and heating.

Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 2-3

to precipitate the carboxylic acid product.

Collect the crude product by vacuum filtration and wash with cold water.

Purification: The crude Carboxymethyl oxyimino acetophenone can be purified by

recrystallization. Based on the purification of similar phenoxyacetic acids, recrystallization from

hot water or aqueous ethanol is a potential method.

Potential Biological Activities and Signaling
Pathways
While specific studies on the biological activity of Carboxymethyl oxyimino acetophenone
are limited in the reviewed literature, the structural motifs present in the molecule suggest

potential for several pharmacological effects. Derivatives of phenoxyacetic acid have been

reported to possess anti-inflammatory properties, and various oxime derivatives have

demonstrated antimicrobial and enzyme-inhibiting activities.

Potential Anti-Inflammatory Activity
The phenoxyacetic acid moiety is a known pharmacophore in several non-steroidal anti-

inflammatory drugs (NSAIDs). These drugs typically exert their effect by inhibiting

cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent

inflammatory mediators.
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Below is a conceptual signaling pathway illustrating the potential mechanism of anti-

inflammatory action.

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Potential Antimicrobial Activity
Oxime derivatives have been investigated for their antimicrobial properties. The mechanism of

action can vary, but may involve the disruption of microbial cell membranes, inhibition of

essential enzymes, or interference with microbial metabolic pathways.

The following diagram illustrates a generalized workflow for screening antimicrobial activity.

Caption: Workflow for evaluating antimicrobial activity.

Potential Enzyme Inhibition
The aminooxyacetic acid moiety is a known inhibitor of pyridoxal phosphate (PLP)-dependent

enzymes, such as aminotransferases. This inhibition occurs through the formation of a stable

oxime with the PLP cofactor, rendering the enzyme inactive.

The logical relationship of this enzyme inhibition is depicted below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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